1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H8ClF3OS and a molecular weight of 268.68 g/mol . This compound is characterized by the presence of a chloro group, a trifluoromethylthio group, and a propan-2-one moiety attached to a phenyl ring. It is used in various chemical and industrial applications due to its unique chemical properties.
Preparation Methods
The synthesis of 1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-2-one involves several steps. One common method includes the reaction of 2-chloro-6-(trifluoromethylthio)benzene with propan-2-one under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets. The trifluoromethylthio group is known to enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The chloro group can participate in electrophilic aromatic substitution reactions, affecting the compound’s reactivity and interactions .
Comparison with Similar Compounds
1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-2-one can be compared with similar compounds such as:
1-(2-Chloro-6-(trifluoromethylthio)phenyl)propan-1-one: Similar structure but with a different position of the ketone group.
1-Chloro-1-(2-(methylthio)-6-(trifluoromethylthio)phenyl)propan-2-one: Contains a methylthio group instead of a chloro group
Properties
Molecular Formula |
C10H8ClF3OS |
---|---|
Molecular Weight |
268.68 g/mol |
IUPAC Name |
1-[2-chloro-6-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H8ClF3OS/c1-6(15)5-7-8(11)3-2-4-9(7)16-10(12,13)14/h2-4H,5H2,1H3 |
InChI Key |
SUGXYBFQKJJTHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1=C(C=CC=C1Cl)SC(F)(F)F |
Origin of Product |
United States |
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